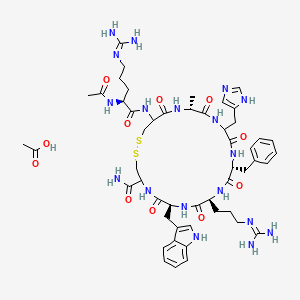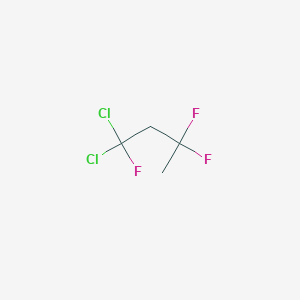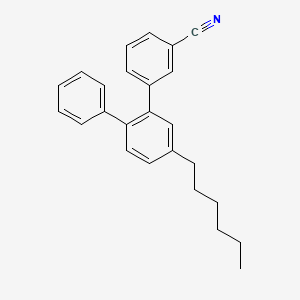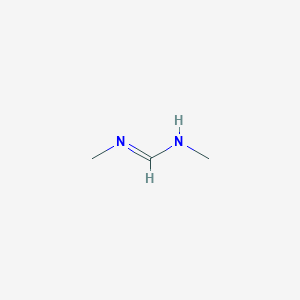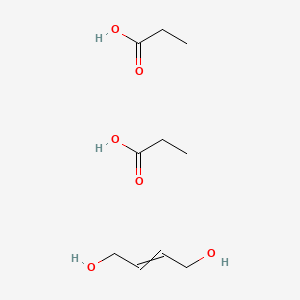
But-2-ene-1,4-diol;propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
But-2-ene-1,4-diol and propanoic acid are two distinct chemical compounds. But-2-ene-1,4-diol, also known as 2-butene-1,4-diol, is an organic compound with the formula C4H8O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a butene backbone. Propanoic acid, also known as propionic acid, is a carboxylic acid with the formula C3H6O2. It is a simple carboxylic acid with a three-carbon chain and a carboxyl group (-COOH) at the end.
Vorbereitungsmethoden
But-2-ene-1,4-diol
But-2-ene-1,4-diol can be synthesized through the selective hydrogenation of 2-butyne-1,4-diol. This process involves the use of Raney® nickel catalysts in both batch and continuous stirred tank reactor (CSTR) modes. The reaction proceeds through three characteristic regions, with the intermediate cis-2-butene-1,4-diol being formed preferentially in the first step .
Propanoic Acid
Propanoic acid is typically produced through the hydrolysis of propionitrile or the oxidation of propionaldehyde. Industrially, it can also be produced by the fermentation of carbohydrates by certain bacteria.
Analyse Chemischer Reaktionen
But-2-ene-1,4-diol
But-2-ene-1,4-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxobutanedioic acid using hot and acidified potassium permanganate (KMnO4).
Hydrogenation: It can be hydrogenated to form 1,4-butanediol.
Cyclodehydration: It can react with active methylene compounds to form 2-vinyl-2,3-dihydrofurans.
Propanoic Acid
Propanoic acid undergoes typical carboxylic acid reactions, such as:
Wissenschaftliche Forschungsanwendungen
But-2-ene-1,4-diol
But-2-ene-1,4-diol is used in scientific research for studying isomerization versus hydrogenation and hydrogenolysis reactions. It is also used in the synthesis of insecticides, pharmaceuticals, and vitamins such as endosulfan, vitamin A, and vitamin B6 .
Propanoic Acid
Propanoic acid has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis.
Biology: It is used as a preservative in food and feed due to its antimicrobial properties.
Medicine: It is used in the production of pharmaceuticals.
Industry: It is used in the manufacture of cellulose acetate propionate and herbicides.
Wirkmechanismus
But-2-ene-1,4-diol
The mechanism of action of but-2-ene-1,4-diol involves its ability to undergo various chemical reactions, such as oxidation and hydrogenation. These reactions are facilitated by the presence of hydroxyl groups and the double bond in its structure. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Propanoic Acid
Propanoic acid exerts its effects through its carboxyl group, which can participate in various chemical reactions. Its antimicrobial properties are due to its ability to disrupt the cell membranes of microorganisms. In organic synthesis, it acts as a nucleophile or electrophile, depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
But-2-ene-1,4-diol
Similar compounds to but-2-ene-1,4-diol include:
1,4-Butanediol: A saturated diol with similar chemical properties but without the double bond.
2-Butyne-1,4-diol: An alkyne diol that can be hydrogenated to form but-2-ene-1,4-diol.
Propanoic Acid
Similar compounds to propanoic acid include:
Acetic Acid: A two-carbon carboxylic acid with similar chemical properties.
Butanoic Acid: A four-carbon carboxylic acid with similar chemical properties.
Eigenschaften
CAS-Nummer |
1572-83-4 |
|---|---|
Molekularformel |
C10H20O6 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
but-2-ene-1,4-diol;propanoic acid |
InChI |
InChI=1S/C4H8O2.2C3H6O2/c5-3-1-2-4-6;2*1-2-3(4)5/h1-2,5-6H,3-4H2;2*2H2,1H3,(H,4,5) |
InChI-Schlüssel |
IXYNMBFUNYVOQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)O.CCC(=O)O.C(C=CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


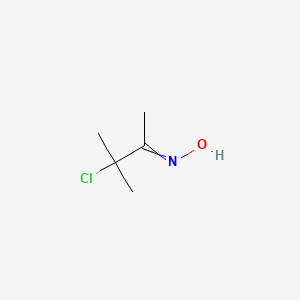
![2,3-Diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14752851.png)
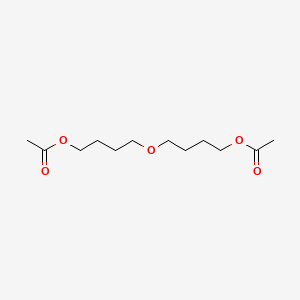
![[3-[[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]amino]-3-oxopropyl]-triphenylphosphanium;bromide](/img/structure/B14752855.png)
![N-{1-[2-(4-Aminophenyl)ethyl]piperidin-4-yl}-N-phenylpropanamide](/img/structure/B14752857.png)

![1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-[(tridecafluorohexyl)oxy]hexane](/img/structure/B14752868.png)

